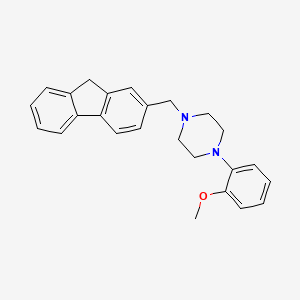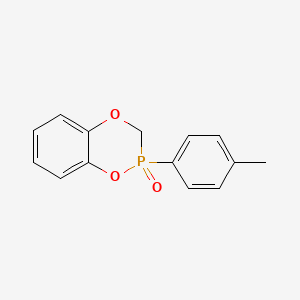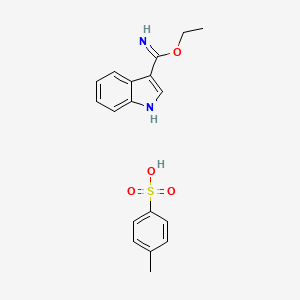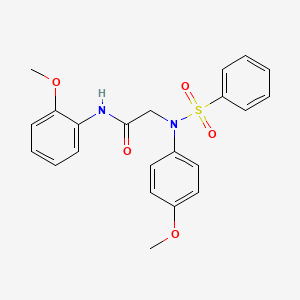
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, also known as FMP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit various pharmacological activities, including antitumor, antidepressant, and anxiolytic effects. It has also been reported to possess potent antioxidant and anti-inflammatory properties. Furthermore, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Mécanisme D'action
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine exerts its pharmacological effects by acting on various biochemical targets, including the serotonin transporter, dopamine transporter, and sigma-1 receptor. It has been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their extracellular levels. This compound has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of inflammation. It has also been reported to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments include its potent pharmacological activities, its ability to inhibit cancer cell growth, and its antioxidant and anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
For research on 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine include the development of novel derivatives with improved pharmacological activities, the investigation of its safety and efficacy in preclinical and clinical studies, and the exploration of its potential use in the treatment of various diseases, including cancer, depression, and anxiety.
Conclusion
In conclusion, this compound is a piperazine derivative that has shown promising pharmacological activities, including antitumor, antidepressant, and anxiolytic effects. Its mechanism of action involves the modulation of neurotransmitter levels and the binding to the sigma-1 receptor. This compound has also been found to possess potent antioxidant and anti-inflammatory properties. However, further research is needed to explore its full potential and determine its safety and efficacy in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been reported using various methods, including the reaction of 1-(9H-fluoren-2-ylmethyl)-4-(2-nitrophenyl)piperazine with sodium methoxide and the reduction of this compound N-oxide with sodium dithionite. The latter method was found to be more efficient and produced a higher yield of this compound.
Propriétés
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-28-25-9-5-4-8-24(25)27-14-12-26(13-15-27)18-19-10-11-23-21(16-19)17-20-6-2-3-7-22(20)23/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIKVGYOJWGWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)
![1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B5985107.png)
![2-(2-phenylethyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5985109.png)

![N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B5985115.png)
![({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B5985128.png)
![N-(2-isopropylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5985136.png)


![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)cyclobutanecarboxamide](/img/structure/B5985158.png)
![4-({2-[(4-methylbenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B5985175.png)

